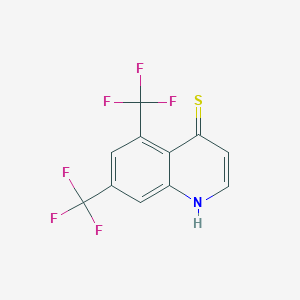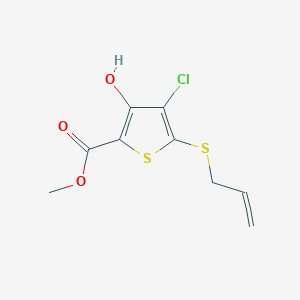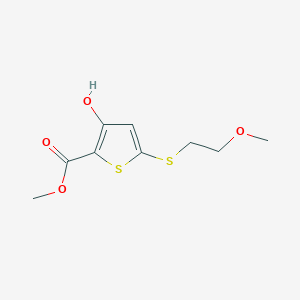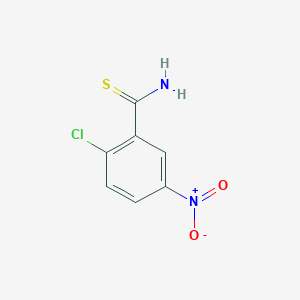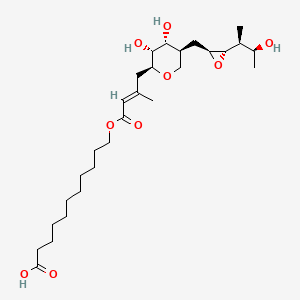
Pseudomonic Acid E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudomonic Acid E is a member of the pseudomonic acid family, which are polyketide antibiotics produced by the bacterium Pseudomonas fluorescens. These compounds are known for their potent antibacterial properties, particularly against Gram-positive bacteria. This compound, like its more well-known counterpart Mupirocin (Pseudomonic Acid A), is used in various medical and industrial applications due to its unique chemical structure and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pseudomonic Acid E involves complex polyketide synthesis pathways. The biosynthetic cluster responsible for its production encodes multiple type I polyketide synthase multifunctional proteins and single-function proteins . The synthetic route typically involves the assembly of a heptaketide backbone, followed by the incorporation of a pyran ring and a short fatty acid side-chain through ester linkage .
Industrial Production Methods: Industrial production of this compound is primarily achieved through submerged fermentation using Pseudomonas fluorescens cultures. The fermentation conditions, including the choice of culture medium and environmental parameters, are optimized to maximize yield and purity . The product is then recovered and purified through various biochemical processes.
Análisis De Reacciones Químicas
Types of Reactions: Pseudomonic Acid E undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products:
Aplicaciones Científicas De Investigación
Pseudomonic Acid E has a wide range of scientific research applications:
Mecanismo De Acción
Pseudomonic Acid E exerts its antibacterial effects by inhibiting bacterial isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition prevents the incorporation of isoleucine into bacterial proteins, leading to the cessation of bacterial growth and replication . The molecular targets and pathways involved in this mechanism are similar to those of other pseudomonic acids, with specific interactions at the active site of the enzyme .
Comparación Con Compuestos Similares
Mupirocin (Pseudomonic Acid A): The most well-known member of the pseudomonic acid family, used extensively in clinical settings for its potent antibacterial activity.
Pseudomonic Acid B, C, and D: Other members of the pseudomonic acid family with varying structures and antibacterial properties.
Uniqueness: Pseudomonic Acid E is unique due to its specific structural features and the particular pathways it targets in bacterial cells. Its distinct chemical structure allows for unique interactions with bacterial enzymes, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C28H48O9 |
|---|---|
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
11-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyundecanoic acid |
InChI |
InChI=1S/C28H48O9/c1-18(15-25(32)35-13-11-9-7-5-4-6-8-10-12-24(30)31)14-22-27(34)26(33)21(17-36-22)16-23-28(37-23)19(2)20(3)29/h15,19-23,26-29,33-34H,4-14,16-17H2,1-3H3,(H,30,31)/b18-15+/t19-,20-,21-,22-,23-,26+,27-,28-/m0/s1 |
Clave InChI |
CEYWZUWGAIPUSN-ZYRVQOIHSA-N |
SMILES isomérico |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCCCC(=O)O)/C)[C@H](C)O |
SMILES canónico |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCCCC(=O)O)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)
![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)
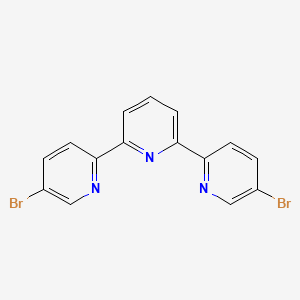


![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)
